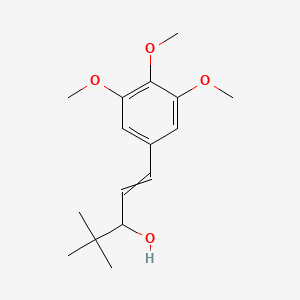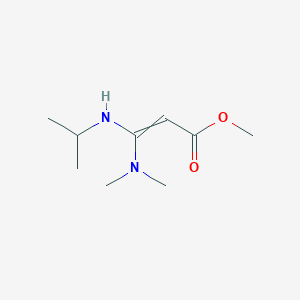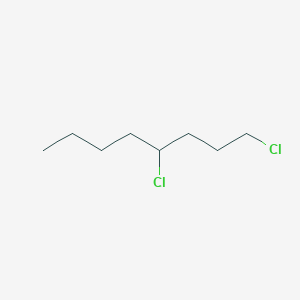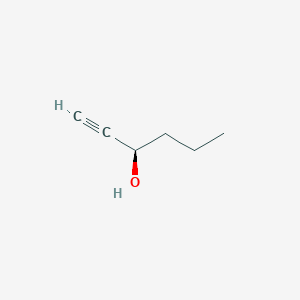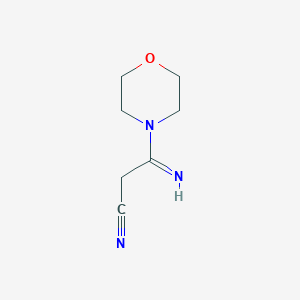
3-Imino-3-morpholin-4-ylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Imino-3-morpholin-4-ylpropanenitrile is an organic compound that features a morpholine ring and an imino group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-3-morpholin-4-ylpropanenitrile typically involves the reaction of morpholine with a suitable nitrile precursor under controlled conditions. One common method involves the reaction of morpholine with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production of large quantities of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Imino-3-morpholin-4-ylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Imino-3-morpholin-4-ylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Imino-3-morpholin-4-ylpropanenitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholin-4-ylpropanenitrile: This compound shares the morpholine ring and nitrile group but lacks the imino group.
3-Amino-3-(4-morpholin-4-ylphenyl)propanenitrile: This compound has an amino group instead of an imino group and a phenyl ring attached to the propanenitrile backbone.
Uniqueness
3-Imino-3-morpholin-4-ylpropanenitrile is unique due to the presence of both the imino group and the morpholine ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-imino-3-morpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C7H11N3O/c8-2-1-7(9)10-3-5-11-6-4-10/h9H,1,3-6H2 |
Clé InChI |
BDXZMVISPNPPSP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




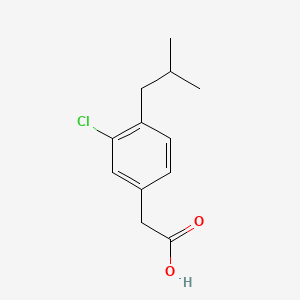
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
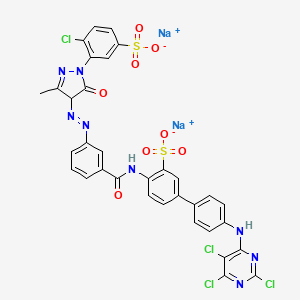

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
